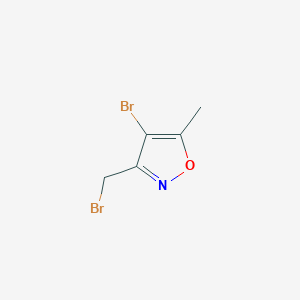
4-Bromo-3-(bromometil)-5-metil-1,2-oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” belong to a class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” would consist of an oxazole ring substituted with bromomethyl and methyl groups at the 3rd and 5th positions, respectively . The presence of these substituents would likely influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Oxazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The bromomethyl group in “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” could potentially be reactive towards nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” would be influenced by its molecular structure. For example, similar compounds like “Methyl 4-(bromomethyl)benzoate” are reported to be solid at room temperature .Aplicaciones Científicas De Investigación
Actividades Biológicas
El compuesto se puede utilizar en la síntesis de derivados de pirazolina, que han demostrado tener diversas actividades biológicas y farmacológicas . Estas actividades incluyen actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales .
Toxicología Acuática
El compuesto se puede utilizar para estudiar los efectos de los agentes neurotóxicos en los organismos acuáticos. Por ejemplo, se ha utilizado para estudiar los efectos de los potenciales de la enzima clave colinérgica, como colinesterasas, butirilcolinesterasa, AchE y otras enzimas en relación con los cambios en el comportamiento biológico, como la velocidad de nado .
Bromofuncionalización Electroquímica
El compuesto se puede utilizar en la bromofuncionalización electroquímica de alquenos . Este proceso implica la generación electroquímica de bromo a partir de ácido bromhídrico en un reactor electroquímico de flujo .
Síntesis de Dibromuros y Bromohidrinas
El compuesto se puede utilizar en la síntesis de dibromuros y bromohidrinas a partir de alquenos . Este proceso implica la oxidación electroquímica de bromuro a bromo, que luego se utiliza para convertir varios alquenos en sus dibromuros, bromohidrinas, éteres de bromohidrina y productos ciclados correspondientes .
Síntesis de Compuestos Bromoformilo
El compuesto se puede utilizar en la síntesis de compuestos bromoformilo . Este proceso implica una serie de litiaciones directas y una reacción de bromación a partir de tiofeno .
Desarrollo de Nuevos Medicamentos
El compuesto se puede utilizar en el desarrollo de nuevos medicamentos. Su estructura heterocíclica aromática basada en nitrógeno representó un andamiaje notable para la síntesis y el desarrollo de muchos medicamentos prometedores nuevos .
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .
Mode of Action
The mode of action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely related to its role as a reagent in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, for example, it may act as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
In the context of organic synthesis, it may be involved in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules .
Result of Action
The result of the action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely the formation of new organic compounds through carbon-carbon bond formation. This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reagents and conditions used in the reaction .
Action Environment
The action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely influenced by various environmental factors, including the presence of other reagents, the temperature, and the pH of the reaction environment. These factors can affect the rate and outcome of the reaction .
Propiedades
IUPAC Name |
4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRINVAJRPXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-57-3 |
Source


|
| Record name | 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
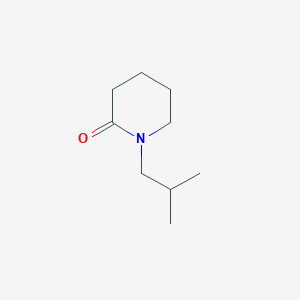

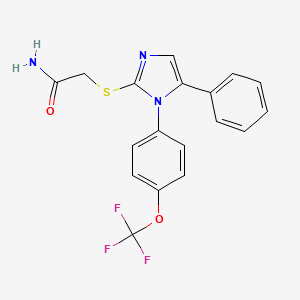
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)
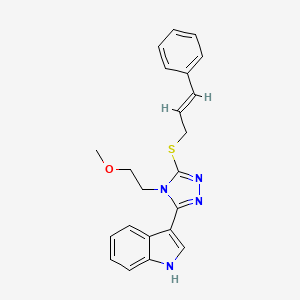
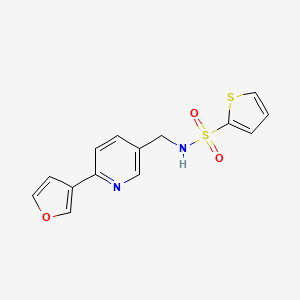
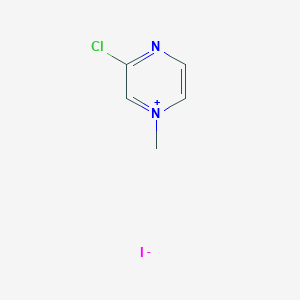

![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)
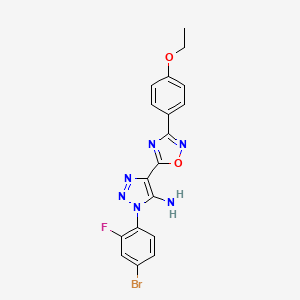
![1-phenyl-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2419205.png)

![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)

